1-Methyl-2-sulfanylideneazepan-4-one
Description
1-Methyl-2-sulfanylideneazepan-4-one is a seven-membered azepanone ring derivative featuring a thione (C=S) group at position 2 and a methyl substituent at position 1.
Properties
CAS No. |
178218-30-9 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-methyl-2-sulfanylideneazepan-4-one |
InChI |
InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |
InChI Key |
XQAHCYRLMVNEFD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=O)CC1=S |
Canonical SMILES |
CN1CCCC(=O)CC1=S |
Synonyms |
4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogies to Benzodiazepinone Derivatives
4-Phenyl-1,5-benzodiazepin-2-one derivatives () share a seven-membered ring core but incorporate two nitrogen atoms and a ketone group. These compounds, synthesized with varying alkyl chains (C8–C12), demonstrated enhanced surface-active properties, improving drug delivery by protecting active ingredients from degradation . By contrast, 1-Methyl-2-sulfanylideneazepan-4-one replaces one nitrogen with a sulfur atom, which may alter polarity and binding affinity. The methyl group at position 1 could similarly modulate lipophilicity and metabolic stability, as seen in alkyl-substituted benzodiazepines.
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one, ) highlights the impact of electron-withdrawing substituents (e.g., nitro and chloro groups) on stability and purity. The absence of impurities in Methylclonazepam underscores the importance of substituent selection in synthetic routes . For the target compound, the sulfanylidene group’s electron-rich nature may confer distinct reactivity compared to nitro or chloro groups.
Sulfur-Containing Analogues in Patent Literature
The thieno-pyrimidine derivatives from EP 2 402 347 A1 () feature methylsulfonyl groups, which are strongly electron-withdrawing. These compounds are designed for kinase inhibition, suggesting that sulfur moieties can enhance target engagement . This difference could influence interactions with biological targets or catalytic sites.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Alkyl Chain vs. Methyl Group: The alkyl chains in benzodiazepinones () improve membrane permeability, suggesting that the methyl group in the target compound may similarly enhance bioavailability through lipophilicity modulation.
- Synthetic Challenges : The absence of impurities in Methylclonazepam () underscores the need for precise synthetic control when introducing reactive groups like thiones.
Notes
- Limitations : Direct data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
- Future Directions : Experimental studies are required to validate the hypothesized electronic and pharmacological effects of the thione and methyl substituents.
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